1-Bromo-3-methoxy-3-methylbutan-2-one
Description
1-Bromo-3-methoxy-3-methylbutan-2-one is an organic compound with the molecular formula C6H11BrO2. It is a clear, colorless liquid with a distinct odor. This compound is primarily used in organic synthesis and serves as an intermediate in various chemical reactions .
Properties
IUPAC Name |
1-bromo-3-methoxy-3-methylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2,9-3)5(8)4-7/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEAJEINZQWXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CBr)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76336-55-5 | |
| Record name | 1-bromo-3-methoxy-3-methylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methoxy-3-methylbutan-2-one can be synthesized through the bromination of 3-methoxy-3-methylbutan-2-one. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as methanol. The reaction is carried out at low temperatures (0-5°C) to control the formation of isomers .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-methoxy-3-methylbutan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Reduction: The compound can be reduced to 3-methoxy-3-methylbutan-2-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Oxidation: Performed in aqueous or alcoholic solutions at elevated temperatures.
Major Products Formed:
Nucleophilic Substitution: Produces various substituted derivatives depending on the nucleophile used.
Reduction: Yields 3-methoxy-3-methylbutan-2-ol.
Oxidation: Results in the formation of 3-methoxy-3-methylbutanoic acid.
Scientific Research Applications
1-Bromo-3-methoxy-3-methylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Bromo-3-methoxy-3-methylbutan-2-one involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where it can be attacked by nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atom and the methoxy group, which stabilize the transition state during reactions .
Comparison with Similar Compounds
1-Bromo-3-methylbutan-2-one: Shares a similar structure but lacks the methoxy group.
3-Methoxy-3-methylbutan-2-one: Similar but without the bromine atom.
1-Bromo-3-methyl-2-butanone: Another brominated derivative with a slightly different structure
Uniqueness: 1-Bromo-3-methoxy-3-methylbutan-2-one is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and chemical properties. This combination makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .
Biological Activity
1-Bromo-3-methoxy-3-methylbutan-2-one is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article will explore its synthesis, biological properties, and potential applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the following molecular formula: C_7H_13BrO_2. Its structure features a bromine atom, a methoxy group, and a ketone functional group, which contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the bromination of 3-methoxy-3-methylbutan-2-one. The reaction conditions often require the use of bromine in an organic solvent under controlled temperatures to achieve high yields.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| 3-Methoxy-3-methylbutan-2-one | E. coli | 64 µg/mL |
| S. aureus | 32 µg/mL |
These findings suggest that the presence of the bromine atom enhances the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits potential anticancer properties. Specifically, it has been tested against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 µM |
| A549 | 30 µM |
The compound's mechanism of action may involve inducing apoptosis or inhibiting cell proliferation through interaction with specific molecular targets within the cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of several brominated compounds, including this compound. The results indicated that this compound had superior activity against methicillin-resistant strains of Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer mechanisms of this compound. The study utilized flow cytometry to analyze cell cycle progression in treated HeLa cells. Results showed a significant increase in cells arrested in the G0/G1 phase, suggesting that the compound effectively inhibits cell cycle progression, leading to reduced proliferation rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
